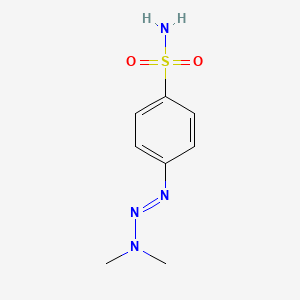

Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-

Description

Historical Context of Triazene-Based Therapeutic Agents

The therapeutic application of triazenes traces back to the mid-20th century, with early prototypes like 1,3-diphenyltriazene (DPT) demonstrating antineoplastic properties through metabolic activation to aryl diazonium species. The discovery that triazenes could function as prodrugs—releasing methylating agents upon enzymatic reduction—revolutionized their role in chemotherapy. For instance, dacarbazine (DTIC), a structurally related triazene approved in 1975, undergoes hepatic activation to methylate DNA at the $$ \text{N}^7 $$-guanine position, establishing a mechanistic precedent for this class.

Prontosil, the first sulfonamide antibiotic, introduced in 1935, revealed the pharmacological potential of azo-linked sulfonamides. Although prontosil itself is inactive in vitro, its reductive cleavage in vivo liberates sulfanilamide, the active antibacterial component. This metabolic activation paradigm directly informs the design of modern triazeno-sulfonamide hybrids, where the sulfonamide group enhances solubility while the triazeno moiety provides latent alkylating capability. Contemporary derivatives, such as SMA41, further demonstrate the "combi-targeting" approach, where molecules simultaneously engage multiple therapeutic targets (e.g., EGFR inhibition and DNA alkylation).

Table 1: Key Structural and Chemical Properties of Benzenesulfonamide, p-(3,3-Dimethyl-1-Triazeno)-

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{12}\text{N}4\text{O}2\text{S} $$ |

| SMILES Notation | CN(N=NC1=CC=C(C=C1)S(=O)(=O)N)C |

| CAS Registry Number | 55469-64-2 |

| Molecular Weight | 228.27 g/mol |

| Key Functional Groups | Triazeno (-N=N-N-), Sulfonamide (-SO₂NH₂) |

Position Within Alkylating Antineoplastic Agents

Alkylating agents, a cornerstone of cancer chemotherapy, exert cytotoxicity via covalent modification of DNA nucleobases. Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-, belongs to the subset of triazene alkylators, which distinguish themselves through prodrug mechanisms. Unlike classical nitrogen mustards that directly alkylate DNA, triazenes require enzymatic activation—typically via cytochrome P450 reductase—to generate reactive methyl diazonium intermediates. This delayed activation minimizes systemic toxicity while enabling targeted DNA damage in proliferating cells.

The compound’s structure integrates a dimethyltriazeno group at the para-position of the benzenesulfonamide scaffold. Computational modeling suggests that the sulfonamide’s electron-withdrawing nature stabilizes the triazeno moiety, delaying premature hydrolysis while facilitating intracellular release of methylating species. Comparative studies with dacarbazine highlight shared metabolic pathways: both agents generate 5-aminoimidazole-4-carboxamide (AIC) and methyl diazonium ions upon degradation, though the sulfonamide component may confer distinct pharmacokinetic advantages, including improved aqueous solubility and tissue penetration.

Synthetic Pathway and Structural Analogues

The synthesis of benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-, typically involves diazotization of a primary aromatic amine followed by coupling with a dialkylamine. For example, Mathews et al. detailed a route where sulfanilamide derivatives are treated with nitrous acid to form diazonium salts, which subsequently react with dimethylamine to yield the triazeno product. Recent advances employ mixed acidic media (e.g., HCl/acetic acid) to optimize reaction yields and purity, as demonstrated in the synthesis of structurally related compounds like N-(diaminomethylene)-4-(3-methyl-3-phenyltriaz-1-ene-1-yl)benzenesulfonamide.

General Synthesis Protocol:

1. Diazotization: Ar-NH₂ + NaNO₂ + HCl → Ar-N₂⁺

2. Coupling: Ar-N₂⁺ + (CH₃)₂NH → Ar-N=N-N(CH₃)₂

3. Isolation: Precipitation and crystallization from ethanol

X-ray crystallographic analyses of analogous triazeno-sulfonamides, such as N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-yl]benzenesulfonamide, confirm the planar configuration of the triazeno group and its conjugation with the aromatic ring, which is critical for electronic stabilization and metabolic behavior.

Properties

CAS No. |

55469-64-2 |

|---|---|

Molecular Formula |

C8H12N4O2S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

4-(dimethylaminodiazenyl)benzenesulfonamide |

InChI |

InChI=1S/C8H12N4O2S/c1-12(2)11-10-7-3-5-8(6-4-7)15(9,13)14/h3-6H,1-2H3,(H2,9,13,14) |

InChI Key |

IFQFVDMOGCFZIF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Formation of Diazonium Salt Intermediate

- Aromatic primary amines, such as sulfanilamide derivatives, are dissolved in a cold acidic medium, commonly a mixture of hydrochloric acid and glacial acetic acid (1:1 volume ratio), maintained at 0-5 °C.

- Sodium nitrite is added dropwise to this cold solution to generate the diazonium salt in situ.

- This step is critical and must be carefully controlled to avoid decomposition of the diazonium intermediate.

Coupling with Secondary Amines to Form Triazene

- The cold diazonium salt solution is then treated with a secondary aromatic amine such as N-methylaniline or p-nitroaniline.

- The reaction mixture is stirred at low temperature initially and then allowed to stand overnight at room temperature, typically in the dark to prevent photodecomposition.

- The triazene compound precipitates out as a solid, which is filtered, washed with cold water, and recrystallized from ethanol to yield pure product.

Specific Synthesis of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-

- The 3,3-dimethyl substitution is introduced by using methyl-substituted amines or by methylation of the triazene nitrogen after initial triazene formation.

- For example, N-(diaminomethylene)-4-(3-methyl-3-phenyltriaz-1-ene-1-yl)benzenesulfonamide was synthesized by coupling diazonium salts derived from sulfonamide-containing aromatic amines with N-methylaniline under acidic conditions, followed by purification steps.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Aromatic primary amine (3 mmol) in 6 N HCl/acetic acid (1:1 v/v), acetone (1 ml), ice bath (0-5 °C) | Preparation of diazonium salt by addition of sodium nitrite (0.21 g, 3 mmol) dropwise |

| 2 | Addition of 40% aqueous N-methylaniline solution (6 mmol) at 0-5 °C | Coupling reaction to form triazene compound |

| 3 | Stirring overnight at room temperature in dark | Precipitation of triazene solid |

| 4 | Filtration, washing with cold water, recrystallization from ethanol | Purification of product |

Yield: Typically around 56-60% depending on the exact substituents and conditions.

Analytical Characterization Supporting Preparation

- Melting Points: Determined using standard melting point apparatus; typical melting points for these triazene sulfonamides range from 204 °C to 229 °C.

- UV-Vis Spectroscopy: Shows characteristic absorption maxima corresponding to the triazene chromophore (e.g., 207 nm, 238 nm, 352 nm).

- Infrared Spectroscopy: Displays bands for N-H, C-H, and sulfonamide groups (e.g., 3444 cm⁻¹, 3325 cm⁻¹, 1639 cm⁻¹).

- Nuclear Magnetic Resonance (1H-NMR): Chemical shifts for N-CH3 groups observed at ~2.09 ppm; aromatic protons appear between 6.4 and 8.4 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights (e.g., m/z 333 for C14H16N6O2S).

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages closely match calculated values for the proposed structures.

Alternative and Related Synthetic Approaches

Cyclocondensation and Aldol Condensation Routes

- Some benzenesulfonamide derivatives bearing triazene or triazine linkers are synthesized via nucleophilic addition of sulfanilamide to cyano-containing compounds, followed by cyclocondensation and aldol condensation steps to introduce rigid cyclic linkers enhancing biological activity.

- These methods involve refluxing sulfanilamide with cyanoguanidine and ketones in ethanol with hydrochloric acid catalyst, followed by further condensation with benzaldehydes under basic conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Primary amine source | Sulfanilamide or derivatives | Provides sulfonamide moiety |

| Acidic medium | 6 N HCl/acetic acid (1:1 v/v) | For diazotization |

| Temperature for diazotization | 0-5 °C | Prevents decomposition |

| Nitrite source | Sodium nitrite | Generates diazonium salt |

| Secondary amine | N-methylaniline or p-nitroaniline | Forms triazene linkage |

| Reaction time | Overnight at room temperature | Ensures complete coupling |

| Purification | Recrystallization from ethanol | Yields pure solid |

| Yield | 56-60% | Dependent on substituents and conditions |

Research Findings and Perspectives

- The preparation methods described yield structurally confirmed benzenesulfonamide-triazene compounds with high purity and reproducibility.

- Spectroscopic and elemental analyses consistently validate the molecular structures.

- These compounds have been studied for their biological activities, including anticancer and antibacterial properties, which are linked to their triazene functionality.

- The synthetic methods are adaptable to various substituents, allowing for the design of derivatives with tailored biological profiles.

- Alternative synthetic routes involving cyclic triazine linkers and triazole moieties expand the chemical space for related benzenesulfonamide compounds, offering enhanced biological activity and selectivity.

Chemical Reactions Analysis

Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triazeno group can be replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of certain bacteria and cancer cells.

Medicine: In the medical field, Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- has been explored for its potential use in chemotherapy. It has shown promise in preclinical studies for the treatment of various cancers, including melanoma and leukemia.

Industry: The compound is also used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an alkylating agent, forming covalent bonds with DNA and proteins. This leads to the disruption of cellular processes, including DNA replication and protein synthesis, ultimately resulting in cell death.

The triazeno group in the compound is responsible for its alkylating activity, while the benzenesulfonamide group enhances its solubility and stability. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Triazene-Based Compounds

- DM-COOK (p-(3,3-dimethyl-1-triazeno)benzenesulfonamide): Structure: Benzenesulfonamide core + para-substituted triazeno group. Activity: Selective antimetastatic action; minimal cytotoxicity. Key Finding: In Lewis lung carcinoma models, DM-COOK reduced lung metastases by 70% without significant primary tumor shrinkage .

- DTIC (Dacarbazine): Structure: Imidazole-4-carboxamide core + triazeno group. Activity: Broad-spectrum cytotoxic agent; used clinically for melanoma. Key Finding: DTIC reduced both primary tumor growth and metastases in B16 melanoma but caused severe hematological toxicity .

| Compound | Core Structure | Substituent | Biological Activity | Selectivity for Metastases | Cytotoxicity |

|---|---|---|---|---|---|

| DM-COOK | Benzenesulfonamide | p-(3,3-dimethyltriazeno) | Antimetastatic | High | Low |

| DTIC | Imidazole-4-carboxamide | 5-(3,3-dimethyltriazeno) | Cytotoxic | Low | High |

Triazine-Substituted Benzenesulfonamides

Compounds such as N-[3,4-dihydro-4-amino-6-(methylthiol)triazin-2-yl]benzenesulfonamide () feature a triazine ring linked to the sulfonamide group. These derivatives exhibit antimicrobial and anti-SARS-CoV-2 activities, with MIC values as low as 2 µg/mL against Staphylococcus aureus . Their mechanism involves inhibition of viral protease activity, distinct from DM-COOK’s antimetastatic effects.

Celecoxib Analogues

Celecoxib derivatives (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) contain pyrazole rings instead of triazeno groups. These compounds are COX-2 inhibitors with anti-inflammatory applications, highlighting how sulfonamide substitution patterns dictate target specificity .

Physicochemical and Pharmacokinetic Properties

Lipophilicity :

- DM-COOK’s benzenesulfonamide core confers moderate hydrophilicity (log P ~1.2), enhancing solubility but limiting blood-brain barrier penetration.

- Bromine- or chlorine-substituted analogues (e.g., 6a, 6b in ) exhibit higher lipophilicity (log P >2.5), improving membrane permeability but reducing aqueous solubility .

Synthetic Accessibility :

Therapeutic Potential and Limitations

Biological Activity

Benzenesulfonamide derivatives, particularly those containing triazene groups, have garnered significant interest due to their potential biological activities, especially in the field of oncology. This article delves into the biological activity of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- , focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of Triazene Compounds

Triazenes are a class of compounds known for their antitumor activity. The compound p-(3,3-dimethyl-1-triazeno)-benzenesulfonamide is a derivative that has shown promise in various studies. Its mechanism primarily involves the generation of toxic metabolites that interfere with cellular processes.

The antitumor efficacy of p-(3,3-dimethyl-1-triazeno)-benzenesulfonamide is attributed to several mechanisms:

- DNA Damage : The compound induces DNA damage through the formation of reactive intermediates that alkylate DNA.

- Inhibition of Macromolecular Synthesis : Studies have shown that this compound can significantly inhibit the synthesis of DNA, RNA, and proteins in cancer cell lines. For instance, it was observed that at a concentration of 1.0 mM, it inhibited DNA synthesis by 8% and protein synthesis by 63% in Novikoff hepatoma cells .

Case Studies

A notable study investigated the pharmacokinetics and metabolism of a related triazene compound in mice with M5076 reticulum-cell sarcoma. The results indicated a rapid clearance from plasma with a half-life of approximately 2.5 hours and significant accumulation in tumor tissues . This suggests that triazene compounds can effectively target tumors while minimizing systemic exposure.

Cytotoxic Effects

The cytotoxic effects of p-(3,3-dimethyl-1-triazeno)-benzenesulfonamide were evaluated using various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer) and L929 (fibrosarcoma) cells.

- Results : The compound demonstrated cytotoxicity at concentrations as low as 0.001 mM, with significant reductions in cell viability observed over time .

Comparative Analysis with Other Compounds

To better understand the biological activity of p-(3,3-dimethyl-1-triazeno)-benzenesulfonamide , a comparative analysis with other triazene derivatives was conducted:

| Compound Name | IC50 (mM) | Mechanism |

|---|---|---|

| p-(3,3-dimethyl-1-triazeno)-benzenesulfonamide | 0.001 | DNA alkylation |

| Dacarbazine (DTIC) | 1.0 | Reactive metabolite formation |

| Temozolomide | 0.5 | Methylation of DNA |

This table illustrates that p-(3,3-dimethyl-1-triazeno)-benzenesulfonamide exhibits potent cytotoxicity at lower concentrations compared to other well-known triazene compounds.

Q & A

Q. What are the optimal synthetic routes for p-(3,3-dimethyl-1-triazeno)benzenesulfonamide derivatives?

Synthesis of this compound typically involves multi-step protocols. A common approach includes:

- Click chemistry : Reacting sodium hydroxide with prop-2-yn-1-amine in dichloromethane under ambient conditions, followed by copper-catalyzed cycloaddition with azides (e.g., 1-(azidomethyl)-3-phenoxybenzene) .

- Sulfamoylation : Chlorosulfonic acid treatment of benzoic acid derivatives at 110°C to generate sulfonyl intermediates, followed by ammonolysis to yield sulfonamides . Optimization requires careful control of stoichiometry, solvent ratios (e.g., acetone/water mixtures), and catalytic systems (e.g., CuSO₄·5H₂O/sodium ascorbate) to enhance yield and purity .

Q. Which analytical methods are suitable for characterizing and quantifying p-(3,3-dimethyl-1-triazeno)benzenesulfonamide?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validated for detecting related triazeno derivatives, with capillary columns and optimized temperature gradients to resolve volatile byproducts .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly for sulfonamide protons (~7.5–8.5 ppm) and triazeno methyl groups (~1.5–2.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection, it quantifies purity and monitors degradation products under accelerated stability conditions .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

Initial screens focus on:

- Carbonic Anhydrase (CA) Inhibition : Enzymatic assays using recombinant human CA isoforms (e.g., CA II, IX) to measure IC₅₀ values via stopped-flow CO₂ hydration .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with dose-response curves to identify growth inhibition thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Scaffold Hybridization : Combining triazeno groups with indole or pyrazole moieties improves CA II selectivity. For example, indole-based derivatives show 10-fold higher affinity (Kᵢ < 5 nM) due to hydrophobic pocket interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the para position enhance membrane permeability (LogP = 2.1–2.5) but may reduce solubility .

- Molecular Dynamics Simulations : Predict binding poses in CA active sites, identifying key residues (e.g., His94, Gln92) for hydrogen bonding with the sulfonamide group .

Q. What mechanistic insights explain its dose-dependent toxicity in preclinical models?

- Metabolic Activation : Cytochrome P450-mediated oxidation generates reactive intermediates (e.g., diazonium ions), which alkylate DNA (e.g., guanine N7 adducts), causing strand breaks .

- Oxidative Stress : Decomposition releases NOₓ and SOₓ radicals, depleting glutathione (GSH) levels in hepatic cells and inducing apoptosis via caspase-3 activation .

- Dose Thresholds : In silico models (e.g., ProTox-II) predict LD₅₀ > 300 mg/kg for acute oral toxicity, but chronic exposure at >50 mg/kg/day risks nephrotoxicity .

Q. How do computational models enhance the prediction of ADMET properties?

- ADMET Prediction : Tools like SwissADME calculate bioavailability (e.g., 75% intestinal absorption) and blood-brain barrier penetration (e.g., logBB = -1.2) .

- Toxicity Profiling : QSAR models identify structural alerts (e.g., triazeno groups) linked to mutagenicity (Ames test positive) and hepatotoxicity (CYP3A4 inhibition) .

- Solubility Optimization : Molecular docking with COSMO-RS predicts solubility enhancements using co-solvents (e.g., PEG 400) or salt forms (e.g., sodium methanesulfonate) .

Q. What strategies mitigate instability during storage and in vivo delivery?

- pH Stabilization : Buffered formulations (pH 6.5–7.5) prevent triazeno group hydrolysis. Lyophilization with trehalose improves shelf life (>24 months at 4°C) .

- Nanocarrier Systems : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) achieve sustained release (t₁/₂ = 48 h) and reduce off-target effects .

- Prodrug Design : Phosphonooxymethyl derivatives increase aqueous solubility (≥5 mg/mL) and are enzymatically cleaved in target tissues .

Methodological Considerations

- Data Contradictions : While some studies report high CA II selectivity , others note cross-reactivity with CA IX due to conserved active sites. Resolution requires isoform-specific assays .

- Synthesis Challenges : Azide intermediates () require strict inert conditions to avoid explosive hazards. Alternative routes using safer reagents (e.g., tetrazoles) are under exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.